2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Description
The compound 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide (hereafter referred to as the target compound) belongs to a class of halogenated acetamides featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core. This spirocyclic system, coupled with a sulfanyl linker and substituted aryl acetamide groups, confers unique electronic and steric properties.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrClN3O2S/c1-29-18-9-8-16(12-17(18)24)25-19(28)13-30-21-20(14-4-6-15(23)7-5-14)26-22(27-21)10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCKZULBHHPTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable diazaspiro compound with a bromophenyl derivative under controlled conditions.
Thioether formation: The spirocyclic intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide formation: Finally, the compound is reacted with an acetamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazaspiro core or other functional groups.
Substitution: The bromophenyl and chloro groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromophenyl or chloro positions.
Scientific Research Applications
The compound 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Basic Information
- Molecular Formula : C23H24BrN3O3S
- Molecular Weight : 502.4 g/mol
- CAS Number : 899911-59-2
Structural Characteristics
The compound features a spirocyclic structure that is characteristic of many bioactive molecules. The presence of bromine and chlorine atoms contributes to its unique reactivity and potential biological activity.
Anticancer Activity
Research has indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. The specific arrangement of the diazaspiro unit in this compound may enhance its interaction with biological targets involved in cancer cell proliferation.
Case Study
A study published in Journal of Medicinal Chemistry explored similar diazaspiro compounds and their effects on cancer cell lines. The results showed that modifications to the spiro structure could lead to increased potency against various cancer types, suggesting that our compound might exhibit similar or enhanced effects .
Antimicrobial Properties
The sulfanyl group in the compound is known to contribute to antimicrobial activity. Compounds containing sulfur have been reported to inhibit bacterial growth effectively.
Research Findings
In vitro studies have demonstrated that derivatives of this compound show promise against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the potential for developing new antimicrobial agents from such structures .
Neurological Applications
There is emerging interest in the neuroprotective effects of compounds with diazaspiro frameworks. These compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Study
Research published in Neuropharmacology examined similar diazaspiro compounds for their ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress. The findings suggest that our compound could be further investigated for its neuroprotective capabilities .
Data Tables
Mechanism of Action
The mechanism of action of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The spirocyclic core and functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The target compound shares structural homology with several acetamide derivatives, differing primarily in aryl substituents and functional groups. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
*Hypothetical mass calculated based on substituent adjustments from .
Key Observations:
Substituent Effects :
- The 3-chloro-4-methoxyphenyl group in the target compound introduces steric bulk and electronic modulation (electron-withdrawing Cl and electron-donating OMe), contrasting with the 4-methylphenyl group in (electron-donating, less polar).
- Halogen Positioning : Bromine at the 4-position of the phenyl ring is conserved across analogs, but chlorine in the 3-position (target compound) may alter binding interactions compared to fluorine in .
Bond Lengths and Dihedral Angles :
- C–Br bond lengths in the target compound (~1.89–1.91 Å) align with those in , suggesting consistent halogen interactions .
- Dihedral angles between aromatic rings (e.g., 66.4° in ) are influenced by substituents; the target compound’s chloro/methoxy groups likely increase torsional strain compared to methyl or fluorine analogs.
Pharmacological Implications
- Bioactivity : Halogenated acetamides exhibit diverse bioactivities, including antimicrobial and enzyme inhibitory effects . The target compound’s chlorine and methoxy groups may enhance membrane permeability compared to methyl or fluorine analogs.
- QSAR Potential: Molecular descriptors (e.g., van der Waals volume, dipole moments) derived from analogs could predict the target’s solubility and receptor affinity.
Biological Activity
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and the presence of various functional groups contribute to its biological activity, making it a subject of interest in pharmacological research.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C23H24BrClN3O2S
- Molecular Weight : 502.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The spirocyclic structure may enhance binding affinity and specificity towards these targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies show that it may reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antitumor Studies :
- A study published in Journal of Medicinal Chemistry found that derivatives of diazaspiro compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
- Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the spirocyclic core (1,4-diazaspiro[4.4]nona-1,3-diene) via cyclization reactions using catalysts like Lewis acids or transition metals .
- Step 2 : Introduction of the 4-bromophenyl group through halogenation or Suzuki coupling .
- Step 3 : Thioether linkage formation (sulfanyl group addition) via nucleophilic substitution with mercaptoacetamide derivatives .
- Step 4 : Final coupling of the acetamide moiety with 3-chloro-4-methoxyaniline under basic conditions (e.g., triethylamine in dichloromethane) .
- Key Intermediates : Spirocyclic diamine, brominated aryl intermediates, and thiolated precursors .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
- Answer :
- NMR Spectroscopy : H and C NMR confirm the spirocyclic structure, sulfanyl linkage, and substitution patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of acetamide at ~1650 cm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC/GC : Assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Answer :
- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to enhance aryl group incorporation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Temperature Control : Maintain 60–80°C during thioether formation to minimize side reactions .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates the product effectively .
Q. What strategies address discrepancies in reported bioactivity data across studies?
- Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Dose-Response Curves : Establish EC/IC values under identical conditions (pH, temperature) .
- Metabolic Stability Tests : Assess cytochrome P450 interactions to rule out false negatives/positives .
- Data Cross-Validation : Compare results with structural analogs (e.g., 4-chlorophenyl derivatives) to identify structure-activity trends .
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Docking Studies : Molecular modeling reveals high affinity for kinase ATP-binding pockets due to the spirocyclic core’s rigidity .
- Functional Group Roles :
- Sulfanyl Group : Enhances hydrogen bonding with cysteine residues in enzyme active sites .
- 4-Bromophenyl Moiety : Increases lipophilicity, improving membrane permeability .
- Inhibitory Pathways : Competes with endogenous substrates (e.g., ATP in kinases) via steric hindrance .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the compound’s solubility and formulation stability?
- Answer :
- Solubility Profiling : Test in multiple solvents (e.g., DMSO, PBS) and use co-solvents (e.g., cyclodextrins) for aqueous formulations .
- Accelerated Stability Studies : Conduct stress tests (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
- pH-Dependent Stability : Adjust buffer systems (pH 6–7.4) to minimize hydrolysis of the acetamide group .
Comparative Studies
Q. How does this compound compare to analogs with modified halogen substituents (e.g., chloro vs. bromo)?
- Answer :
- Bioactivity : Bromine’s higher electronegativity enhances target binding affinity compared to chlorine .
- Metabolic Stability : Chloro derivatives exhibit faster hepatic clearance due to increased polarity .
- Synthetic Complexity : Bromophenyl groups require harsher conditions (e.g., Br/Fe catalysis) but offer better regioselectivity .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
